4-Bromo-2-benzothiazolecarboxylic acid
Overview
Description
4-Bromo-2-benzothiazolecarboxylic acid is a heterocyclic organic compound that contains a bromine atom, a thiazole ring, and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-benzothiazolecarboxylic acid typically involves the bromination of benzo[D]thiazole-2-carboxylic acid. The process can be summarized as follows:
Starting Material: Benzo[D]thiazole-2-carboxylic acid is dissolved in an appropriate solvent such as ethanol or dimethylformamide.
Bromination: A brominating agent, such as bromine or N-bromosuccinimide, is added to the solution. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the thiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Bromination: Utilizing industrial reactors to handle larger quantities of starting materials and brominating agents.
Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control, solvent selection, and reaction time.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-benzothiazolecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often used in the synthesis of pharmaceuticals.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substituted Derivatives: Various substituted derivatives depending on the nucleophile used in substitution reactions.
Oxidized and Reduced Forms: Different oxidation states of the thiazole ring.
Coupled Products: Complex molecules formed through coupling reactions, often with biological activity.
Scientific Research Applications
4-Bromo-2-benzothiazolecarboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of drugs with potential antimicrobial, antifungal, and anticancer properties.
Biological Studies: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.
Material Science: Utilized in the development of novel materials with unique electronic and optical properties.
Agrochemicals: Employed in the synthesis of compounds with herbicidal and pesticidal activities
Mechanism of Action
The mechanism of action of 4-Bromo-2-benzothiazolecarboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Pathway Modulation: The compound can modulate biological pathways by interacting with key proteins and receptors, affecting cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzo[D]thiazole-2-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Chlorobenzo[D]thiazole-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
Benzo[D]thiazole-2-thiol: Contains a thiol group instead of a carboxylic acid group, affecting its chemical behavior and uses.
Uniqueness
4-Bromo-2-benzothiazolecarboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential biological activities. This makes it a valuable compound in the synthesis of pharmaceuticals and other bioactive molecules .
Properties
IUPAC Name |
4-bromo-1,3-benzothiazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S/c9-4-2-1-3-5-6(4)10-7(13-5)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKGFAPPOURYHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901283466 | |
Record name | 4-Bromo-2-benzothiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901283466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-21-7 | |
Record name | 4-Bromo-2-benzothiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-benzothiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901283466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.